N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQBVKMEVULKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Histone Deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues. It plays a crucial role in the regulation of gene expression and cell proliferation.
Biological Activity
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C20H18FN5O3S
- Molecular Weight: 427.5 g/mol
- CAS Number: 888423-41-4
The compound features a pyrimidine core substituted with various functional groups, including a fluorophenyl moiety and a chlorobenzamide group, which may contribute to its biological activities.
Research indicates that compounds similar to this compound often interact with multiple biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity: Compounds with similar structures have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission and cell growth.
- Cell Cycle Regulation: Preliminary studies suggest that it could induce cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation levels .
Anticancer Potential
Several studies have focused on the anticancer properties of compounds related to this compound:
Neuropharmacological Effects
Preliminary findings suggest that similar compounds may exhibit neuropharmacological effects, potentially influencing serotonin receptor pathways. This could lead to applications in treating psychiatric disorders .
Case Studies
-
Case Study: HDAC Inhibition
- A compound structurally similar to N-(4-amino...) was tested for HDAC inhibition.
- Results indicated a potent inhibitory effect on class I HDAC isoforms, leading to enhanced apoptosis in cancer cells.
- Case Study: Antipsychotic Activity
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction intermediates be optimized?
Answer:
The compound’s synthesis likely involves sequential functionalization of the pyrimidine core. A general approach includes:
- Step 1: Formation of the pyrimidinone scaffold via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions.
- Step 2: Introduction of the thioether moiety using a nucleophilic substitution reaction between a 2-fluorophenylglycine-derived thiol and a halogenated pyrimidine intermediate.
- Step 3: Coupling of the 4-chlorobenzamide group via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimization Tips:
- Monitor reaction progress with HPLC to isolate intermediates and minimize side products.
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance yields in nucleophilic substitutions .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- Spectroscopy:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and amide protons.
- IR Spectroscopy: Confirm carbonyl (C=O) and thioether (C-S) functional groups (stretching at ~1650–1700 cm⁻¹ and ~600–700 cm⁻¹, respectively).
- Crystallography:
Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved for this compound?
Answer:
- Twinning: Apply the HKLF5 format in SHELXL to refine twinned data. Use the TWIN and BASF commands to model twin laws.
- Disordered Moieties:
- Split atoms into multiple positions with occupancy constraints.
- Validate refinement using R1 and wR2 residuals; ensure Δρmax/Δρmin < 0.5 eÅ⁻³.
- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial PPTases). Key residues for hydrogen bonding include Ser/Thr side chains.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Biological Activity: How should researchers design assays to evaluate antimicrobial potential?
Answer:
- MIC Determination:
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v).
- Mechanistic Studies:
Data Contradictions: How to address discrepancies in biological activity across studies?
Answer:
- Source Analysis:
- Compare assay conditions (pH, temperature, inoculum size).
- Validate compound purity (>95% via HPLC) to rule out impurity-driven effects.
- Resistance Testing: Screen for efflux pump overexpression (e.g., norA in S. aureus) using ethidium bromide accumulation assays .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Screen with counterions (e.g., HCl, sodium) via solvent evaporation.
- Nanoformulation: Use PLGA nanoparticles (size < 200 nm) prepared by nanoprecipitation.
- Pharmacokinetics: Conduct IV/PO crossover studies in rodents to calculate AUC and half-life. Optimize dosing using compartmental modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
